molecular formula C12H12F2O B13242914 4,4-Difluoro-1-phenyl-7-oxabicyclo[4.1.0]heptane

4,4-Difluoro-1-phenyl-7-oxabicyclo[4.1.0]heptane

Cat. No.: B13242914
M. Wt: 210.22 g/mol
InChI Key: XQMNGANLLYCAJU-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-phenyl-7-oxabicyclo[410]heptane is a bicyclic compound with a unique structure that includes a 7-oxabicyclo[410]heptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-phenyl-7-oxabicyclo[4.1.0]heptane typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the creation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like Lewis acids to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the Diels-Alder reaction and the availability of starting materials make it a viable option for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-phenyl-7-oxabicyclo[4.1.0]heptane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups

Properties

Molecular Formula

C12H12F2O

Molecular Weight

210.22 g/mol

IUPAC Name

4,4-difluoro-1-phenyl-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C12H12F2O/c13-11(14)6-7-12(10(8-11)15-12)9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

XQMNGANLLYCAJU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C(O2)CC1(F)F)C3=CC=CC=C3

Origin of Product

United States

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